

In-depth Technical Guide: Cyclohexylidenecyclohexane NMR Analysis

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Compound of Interest

Compound Name: **Cyclohexylidenecyclohexane**

Cat. No.: **B110181**

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Introduction

Cyclohexylidenecyclohexane is a saturated hydrocarbon with the molecular formula $C_{12}H_{20}$. Its structure, featuring two fused cyclohexane rings in a spiro arrangement, presents a unique case for Nuclear Magnetic Resonance (NMR) analysis. This guide provides a comprehensive overview of the predicted 1H and ^{13}C NMR spectral data for **cyclohexylidenecyclohexane**, details the experimental protocols for acquiring such data, and illustrates the logical workflow of the analysis.

Predicted NMR Spectral Data

Due to the high symmetry of the **cyclohexylidenecyclohexane** molecule, a simplified NMR spectrum is anticipated. The molecule possesses several planes of symmetry, which render many of the protons and carbons chemically equivalent.

Predicted 1H NMR Data

In the 1H NMR spectrum, the protons on the cyclohexane rings are expected to fall into distinct chemical environments based on their proximity to the spiro center and their axial or equatorial positions. However, due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon atom are often observed as a single, time-averaged signal.

Table 1: Predicted ^1H NMR Chemical Shifts for **Cyclohexylidenecyclohexane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ - (allylic)	~ 2.0 - 2.2	Multiplet	8H
-CH ₂ -	~ 1.5 - 1.7	Multiplet	8H
-CH ₂ -	~ 1.3 - 1.5	Multiplet	4H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms are grouped into chemically equivalent sets.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Cyclohexylidenecyclohexane**

Carbon	Predicted Chemical Shift (δ , ppm)
C (spiro)	~ 130 - 135
-CH ₂ - (allylic)	~ 30 - 35
-CH ₂ -	~ 25 - 30
-CH ₂ -	~ 20 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires meticulous adherence to standardized experimental protocols.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **cyclohexylidenecyclohexane**.
- Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for non-polar compounds like **cyclohexylidenecyclohexane**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ^1H and ^{13}C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans (NS): 16 to 64, depending on the sample concentration.
- Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T_1 relaxation time is necessary.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): 10-12 ppm.

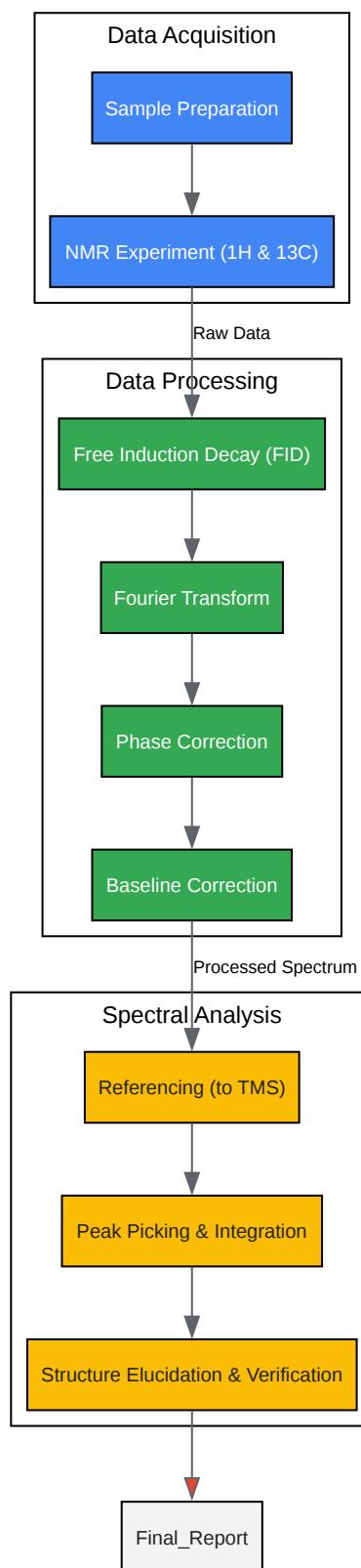
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 200-220 ppm.
- Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

The acquired Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum.

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Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Explanation of the Workflow:

- Data Acquisition: This initial phase involves preparing the **cyclohexylidenecyclohexane** sample and acquiring the raw NMR data (FID) using the appropriate pulse sequences for ¹H and ¹³C nuclei.
- Data Processing: The raw FID is a time-domain signal that is converted into a frequency-domain spectrum through a Fourier Transform. Subsequent processing steps, including phase and baseline correction, are crucial for obtaining a clean and interpretable spectrum.
- Spectral Analysis: The processed spectrum is then analyzed. This involves referencing the chemical shifts to an internal standard (TMS), identifying the peaks (peak picking), and integrating the area under the peaks (for ¹H NMR) to determine the relative ratios of different protons. This information is then used to elucidate and confirm the molecular structure of **cyclohexylidenecyclohexane**.
- Final Report: The culmination of the analysis is a comprehensive report detailing the experimental methods, the processed spectra, and the interpretation of the data, leading to the structural confirmation of the compound.
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